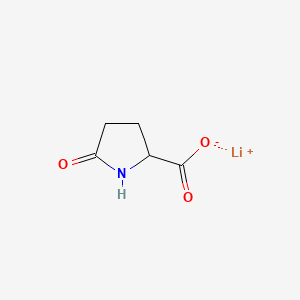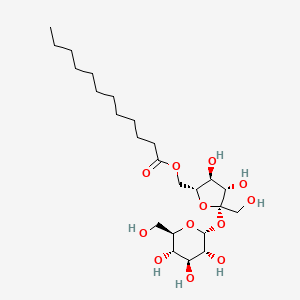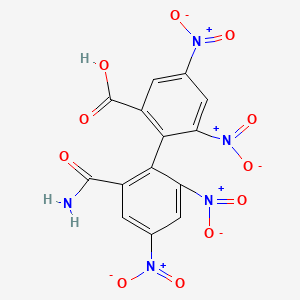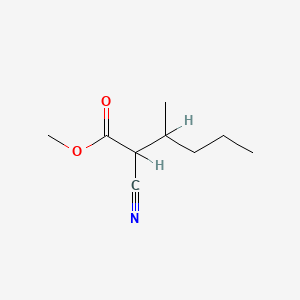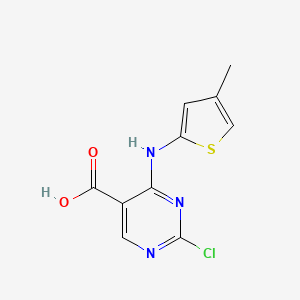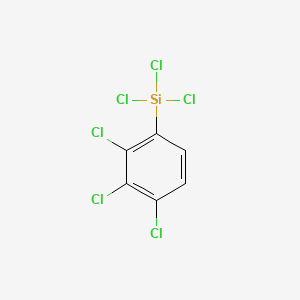
Trichloro(trichlorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(trichlorophenyl)silane is an organosilicon compound with the chemical formula C6H2Cl3SiCl3 . It is a derivative of phenylsilane, where the phenyl group is substituted with three chlorine atoms. This compound is known for its reactivity and is used as a precursor in the synthesis of various silicon-containing materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(trichlorophenyl)silane can be synthesized through the direct chlorination of phenylsilane. The reaction involves the exposure of phenylsilane to chlorine gas under controlled conditions, typically at elevated temperatures. The reaction can be represented as follows:
C6H5SiH3+3Cl2→C6H2Cl3SiCl3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that ensure the efficient mixing of reactants and the control of reaction parameters such as temperature and pressure. The process may also include purification steps to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Trichloro(trichlorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, leading to the substitution of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Hydrochloric acid and phenylsilanetriol.
Substitution: Various substituted phenylsilane derivatives depending on the nucleophile used.
Scientific Research Applications
Trichloro(trichlorophenyl)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of trichloro(trichlorophenyl)silane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of electronegative chlorine atoms, making it susceptible to nucleophilic attack. This leads to the substitution of chlorine atoms with other functional groups, resulting in the formation of new silicon-containing compounds .
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A simpler analog used in the production of ultrapure silicon for the semiconductor industry.
Methyltrichlorosilane (CH3SiCl3): Used in the synthesis of silicone resins and as a crosslinking agent.
Phenyltrichlorosilane (C6H5SiCl3): Similar to trichloro(trichlorophenyl)silane but without the additional chlorine substitutions on the phenyl ring.
Uniqueness: this compound is unique due to the presence of multiple chlorine atoms on both the silicon and phenyl groups, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of complex organosilicon compounds and materials .
Properties
CAS No. |
27137-86-6 |
|---|---|
Molecular Formula |
C6H2Cl6Si |
Molecular Weight |
314.9 g/mol |
IUPAC Name |
trichloro-(2,3,4-trichlorophenyl)silane |
InChI |
InChI=1S/C6H2Cl6Si/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H |
InChI Key |
SPOAMBDEEBRZSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[Si](Cl)(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

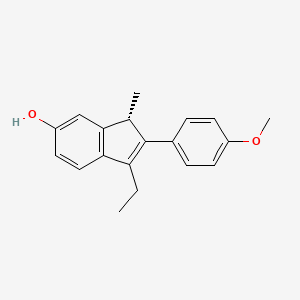
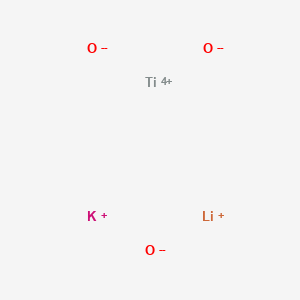

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)
![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)


